molecular formula C8H15N3O2S2 B8275326 N,N-diethyl 2-amino-4-methylthiazole-5-sulfonamide

N,N-diethyl 2-amino-4-methylthiazole-5-sulfonamide

Cat. No. B8275326
M. Wt: 249.4 g/mol
InChI Key: LYQVWIGJCIZDLH-UHFFFAOYSA-N
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Patent
US05952359

Procedure details

The product from Step 1 (2.5 g) was dissolved in methanol (25 cm3) and cooled to 5° C. with stirring under an atmosphere of nitrogen. Sodium methoxide in methanol (2 cm3 of 25% wt./vol. solution) was added dropwise and the mixture allowed to warm to the ambient temperature for 18 hours. The reaction was heated under reflux for 1 hour, cooled, diluted with water (250 cm3), extracted with diethyl ether (2×100 cm3), dried (MgSO4) and evaporated under reduced pressure to give N,N-diethyl 2-amino-4-methylthiazole-5-sulfonamide (0.48 g). M+ 249; 1H NMR: δ 1.20(6H,t); 2.48(3H,s); 3.28(4H,q); 5.25(2H,br s); (solid).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[S:4]([C:7]1[S:11][C:10]([NH:12]C(=O)C)=[N:9][C:8]=1[CH3:16])(=[O:6])=[O:5])[CH3:2].C[O-].[Na+]>CO.O>[CH2:17]([N:3]([CH2:1][CH3:2])[S:4]([C:7]1[S:11][C:10]([NH2:12])=[N:9][C:8]=1[CH3:16])(=[O:6])=[O:5])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)N(S(=O)(=O)C1=C(N=C(S1)NC(C)=O)C)CC
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to the ambient temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)N(S(=O)(=O)C1=C(N=C(S1)N)C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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